3,4-dichloro-N-(2-(dimethylamino)cyclohexyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
U-47109 is a synthetic opioid analgesic compound developed in the 1970s by the pharmaceutical company Upjohn. U-47109, specifically, is known for its interaction with the mu-opioid receptor, which is responsible for its analgesic effects .
Preparation Methods
The synthesis of U-47109 involves several steps, starting with the preparation of the core benzamide structure. The synthetic route typically includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(dimethylamino)cyclohexylamine to form the benzamide core.
Cyclization and Functionalization: The benzamide core undergoes cyclization and further functionalization to introduce the necessary substituents, resulting in the final compound, U-47109.
Chemical Reactions Analysis
U-47109 undergoes various chemical reactions, including:
Oxidation: U-47109 can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert U-47109 to its secondary amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, to form various analogs.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions are typically derivatives of U-47109 with modified functional groups.
Scientific Research Applications
U-47109 has been used extensively in scientific research, particularly in the study of opioid receptors and their pharmacology. Its applications include:
Chemistry: U-47109 serves as a model compound for studying the structure-activity relationships of opioid receptor agonists.
Biology: It is used to investigate the biological effects of mu-opioid receptor activation, including analgesia and potential side effects.
Medicine: Research on U-47109 contributes to the development of new analgesic drugs with improved efficacy and safety profiles.
Mechanism of Action
U-47109 exerts its effects primarily through its interaction with the mu-opioid receptor (MOR). Upon binding to MOR, U-47109 activates the receptor, leading to the inhibition of adenylate cyclase activity, reduced cyclic adenosine monophosphate (cAMP) levels, and decreased neurotransmitter release. This results in analgesic effects and other opioid-related outcomes .
Comparison with Similar Compounds
U-47109 is part of a series of compounds known as Utopioids, which include U-47700, U-47931E, and U-50488. Compared to these compounds, U-47109 has a unique structure that results in different pharmacological properties:
U-47700: Known for its high potency as a mu-opioid receptor agonist, U-47700 is more potent than U-47109.
U-47109’s unique structure and receptor selectivity make it a valuable compound for research, particularly in understanding the nuances of opioid receptor interactions .
Properties
IUPAC Name |
3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O/c1-19(2)14-6-4-3-5-13(14)18-15(20)10-7-8-11(16)12(17)9-10/h7-9,13-14H,3-6H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAVHVCJPYRNLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.